![molecular formula C14H9ClN2O B13952962 Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- CAS No. 502422-29-9](/img/structure/B13952962.png)
Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- is a heterocyclic aromatic organic compound It is a derivative of pyridine, which is a basic nitrogen-containing ring structure, and oxazole, which is a five-membered ring containing both nitrogen and oxygen The presence of a chlorophenyl group adds to its complexity and potential reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chlorobenzoyl chloride with an amino alcohol can lead to the formation of the oxazole ring, which can then be coupled with a pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The use of microwave irradiation and palladium catalysts has been reported to improve the efficiency of such reactions .
化学反応の分析
Types of Reactions
Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while substitution reactions can yield a variety of substituted derivatives with different functional groups .
科学的研究の応用
Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of biological systems, particularly in understanding enzyme interactions and protein-ligand binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The presence of the chlorophenyl group and the oxazole ring allows for specific interactions with biological molecules, potentially leading to therapeutic effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
2-Pyridone: Another pyridine derivative with a similar structure but different functional groups.
Imidazo[1,2-a]pyridine: A heterocyclic compound with a fused pyridine and imidazole ring.
Indole Derivatives: Compounds containing an indole ring, which is structurally similar to pyridine and oxazole.
Uniqueness
Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- is unique due to the presence of both a chlorophenyl group and an oxazole ring attached to the pyridine ring. This combination of structural features provides distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
502422-29-9 |
|---|---|
分子式 |
C14H9ClN2O |
分子量 |
256.68 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H9ClN2O/c15-11-6-2-1-5-10(11)14-17-13(9-18-14)12-7-3-4-8-16-12/h1-9H |
InChIキー |
YXDVCVJVOFDWQF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)C3=CC=CC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


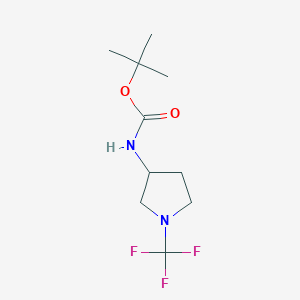

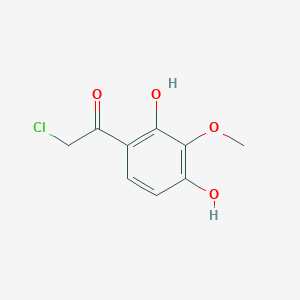
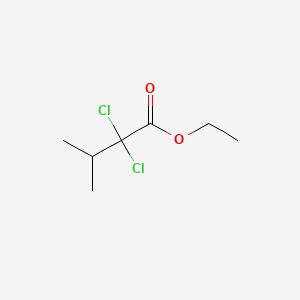
![1H-Pyrrolo[1,2-A]imidazol-2(3H)-one](/img/structure/B13952888.png)

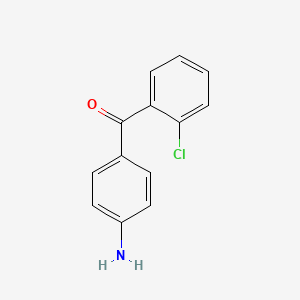
![16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene](/img/structure/B13952901.png)
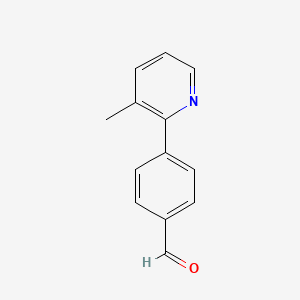
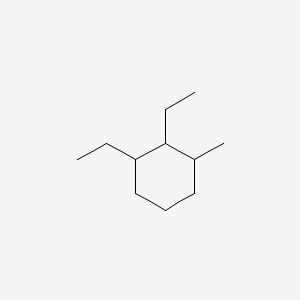
![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952928.png)
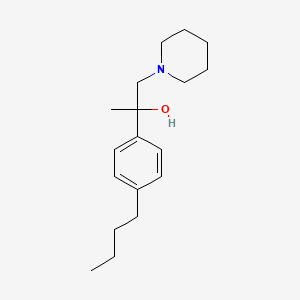
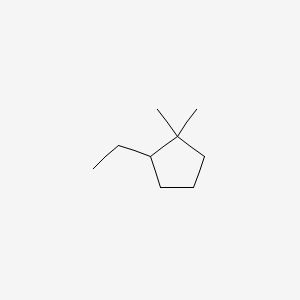
![9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-](/img/structure/B13952957.png)
